Cas no 1448073-54-8 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}furan-2-carboxamide)

N-{2-ヒドロキシ-2-[4-(メチルスルファニル)フェニル]エチル}フラン-2-カルボキサミドは、フラン環とチオエーテル構造を有する特異的な化合物です。この分子は、ヒドロキシル基とカルボキサミド基の存在により高い極性を示し、優れた溶解性と生体適合性を備えています。4位のメチルスルファニル基は電子供与性を示すため、分子の反応性や配向性を制御可能です。医薬品中間体や機能性材料としての応用が期待され、特にチオエーテル部位の酸化反応を利用した誘導体合成に適しています。結晶性が良好なため精製が容易で、安定性にも優れる点が特徴です。

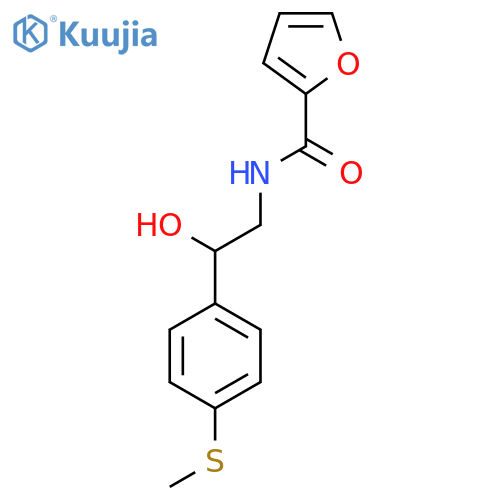

1448073-54-8 structure

商品名:N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}furan-2-carboxamide

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}furan-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}furan-2-carboxamide

- N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]furan-2-carboxamide

- N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}FURAN-2-CARBOXAMIDE

- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide

- 1448073-54-8

- F6414-2002

- AKOS024555811

-

- インチ: 1S/C14H15NO3S/c1-19-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-18-13/h2-8,12,16H,9H2,1H3,(H,15,17)

- InChIKey: QMPZQDPMYIVXOT-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=CC=1)C(CNC(C1=CC=CO1)=O)O

計算された属性

- せいみつぶんしりょう: 277.07726451g/mol

- どういたいしつりょう: 277.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 87.8Ų

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}furan-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6414-2002-50mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-40mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-2μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-25mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-2mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-20mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-100mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 100mg |

$372.0 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-5μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-30mg |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6414-2002-10μmol |

N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}furan-2-carboxamide |

1448073-54-8 | 10μmol |

$103.5 | 2023-09-09 |

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}furan-2-carboxamide 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1448073-54-8 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}furan-2-carboxamide) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬